(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride

Description

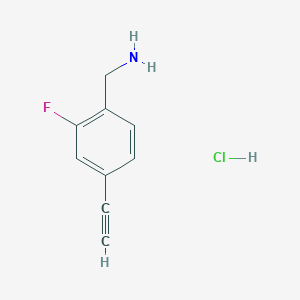

(4-Ethynyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by an ethynyl group (-C≡CH) at the para position and a fluorine atom at the ortho position on the aromatic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(4-ethynyl-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h1,3-5H,6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCDBHLRXBZQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287289-94-3 | |

| Record name | 1-(4-ethynyl-2-fluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-ethynyl-2-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

Recent studies have identified (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride as a selective ligand for the α3β4 nicotinic acetylcholine receptor. This receptor has been associated with drug addiction, making this compound a potential candidate for therapeutic interventions aimed at addiction treatment. The compound's ability to selectively bind to this receptor could facilitate the development of drugs that modulate nicotine dependence and withdrawal symptoms .

Antiplasmodial Activity

Research has demonstrated that derivatives of this compound exhibit antiplasmodial activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium. In vitro studies have shown that these compounds can effectively inhibit the growth of the malaria parasite, suggesting their potential use in developing new antimalarial therapies .

Synthesis and Evaluation of Derivatives

The compound has been utilized in structure-activity relationship (SAR) studies to explore modifications that enhance its biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to significantly affect the potency and selectivity of the resulting compounds against various biological targets, including serotonin and norepinephrine transporters .

| Compound | Activity | Target | IC50 (nM) |

|---|---|---|---|

| Compound A | Moderate | SERT | 75 |

| Compound B | High | NET | 30 |

| Compound C | Low | nAChR | 150 |

Case Study on Drug Addiction Treatment

A study published in 2023 explored the effects of this compound on animal models of drug addiction. The results indicated that administration of this compound led to a significant reduction in drug-seeking behavior, suggesting its potential as a therapeutic agent for treating addiction disorders .

Case Study on Antimalarial Activity

In another study focusing on malaria treatment, researchers synthesized several derivatives of this compound and tested their efficacy against Plasmodium falciparum. The most promising derivative showed an IC50 value of 50 nM, demonstrating strong antiplasmodial activity and low cytotoxicity in human cell lines, indicating its potential for further development into a clinical candidate .

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparison

The table below compares key structural features, synthesis yields, and spectral properties of (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride with similar compounds:

Key Observations:

- Steric Hindrance : The ortho-fluorine atom may induce steric constraints, affecting binding in biological targets compared to para-substituted analogs .

- Synthetic Accessibility : Yields for substituted methanamines vary widely (71–84%), with electron-donating groups (e.g., -OCH₃) favoring higher yields in reductive amination .

Spectral Data Comparison

¹H NMR Trends:

- Aromatic Protons: Electron-withdrawing groups (e.g., -NO₂, -C≡CH) deshield aromatic protons, shifting signals downfield (e.g., δ 7.4–8.2 ppm) . Electron-donating groups (e.g., -OCH₃) shield protons, resulting in upfield shifts (δ 6.8–7.2 ppm) .

- Benzylic Protons (-CH₂NH₂) :

¹³C NMR Trends:

Functional and Application Differences

- Pharmaceutical Potential: Thienopyran-derived methanamines (e.g., compound 28) exhibit TAAR1 agonist activity for schizophrenia treatment . Fluorophenoxy derivatives (e.g., 2-(4-fluorophenoxy)ethylamine) are explored as MAO inhibitors .

- Chemical Reactivity :

Biological Activity

(4-Ethynyl-2-fluorophenyl)methanamine;hydrochloride is a compound with significant potential in various biological applications. Its unique structure, featuring an ethynyl group and a fluorine atom, contributes to its distinct chemical and biological properties.

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with 4-ethynyl-2-fluorobenzaldehyde.

- Reduction : The aldehyde is reduced to the corresponding alcohol using sodium borohydride.

- Amination : The alcohol is converted to the amine through a reaction with ammonia or another amine source.

- Hydrochloride Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound has been explored through various studies, revealing its potential interactions with biological macromolecules:

- Mechanism of Action : This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the ethynyl group enhances binding affinity, while the fluorine atom may influence reactivity and selectivity.

- Potential Applications : It has been studied for its potential therapeutic properties in areas such as cancer treatment, where it may exhibit anti-proliferative effects against various cancer cell lines .

Case Studies and Research Findings

Recent research highlights the compound's effectiveness in several biological contexts:

- Anticancer Activity : A study demonstrated that derivatives of (4-Ethynyl-2-fluorophenyl)methanamine showed promising anti-tumor activity against colon and breast cancer cell lines (HCT116 and MCF7). These compounds exhibited dose-dependent cytotoxicity, outperforming standard treatments like cisplatin in some cases .

- Antimalarial Research : Related studies have explored modifications of the compound for enhanced antimalarial activity against both chloroquine-resistant and sensitive strains of Plasmodium. Structural modifications have been shown to improve efficacy significantly .

- Fluorescence Properties : Investigations into the photophysical properties revealed that this compound exhibits dual-emissive bands with high fluorescence intensity, making it suitable for applications in imaging and sensing technologies .

Comparison with Similar Compounds

To understand its uniqueness, it is essential to compare this compound with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Ethynylphenyl)methanamine;hydrochloride | Lacks fluorine atom | Different reactivity |

| (2-Fluorophenyl)methanamine;hydrochloride | Lacks ethynyl group | Limited applications |

The combination of both ethynyl and fluorine groups in this compound provides it with distinct advantages in terms of reactivity and potential therapeutic applications compared to its analogs.

Safety Profile

While exploring its biological activities, safety considerations are also crucial. The compound has several hazard statements associated with it, indicating potential risks such as irritation and toxicity if mishandled.

Q & A

Q. What are the recommended methods for synthesizing (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride in a laboratory setting?

Methodological Answer: A common approach involves catalytic reduction of a precursor amide. For example, transition metal-free catalytic reduction using a potassium-based complex (e.g., HBPin in dry toluene) can yield primary amines. This method, adapted from similar aryl methanamine syntheses, achieves high yields (~97%) under inert conditions . Key steps include:

Q. How can researchers ensure the purity of (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride during synthesis and purification?

Methodological Answer:

- Chromatographic Purification: Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound.

- Spectroscopic Validation: Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to detect impurities below 0.5% .

- Stability Testing: Store the compound in anhydrous, inert conditions (2–8°C under argon) to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and ethynyl/amine protons (δ 2.8–3.5 ppm). ¹³C NMR confirms fluorophenyl and ethynyl carbons .

- Mass Spectrometry: HRMS (ESI+) provides exact mass (m/z calculated: 201.13) and fragmentation patterns to verify the molecular formula (C9H9FN·HCl) .

- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride in catalytic reduction reactions?

Methodological Answer:

- Catalyst Screening: Test alternative catalysts (e.g., abnormal NHC-based potassium complexes) to enhance selectivity and reduce side reactions .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, THF) to toluene for improved solubility of intermediates.

- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps and adjust stoichiometry (e.g., HBPin excess) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride derivatives?

Methodological Answer:

- Cross-Validation: Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions (pH, temperature, buffer) to isolate variables .

- Structural Analog Comparison: Compare activity profiles with structurally similar compounds (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride, a LOXL2 inhibitor) to identify functional group contributions .

- Meta-Analysis: Use computational tools (e.g., molecular docking) to predict binding affinities and validate discrepancies between in vitro and in silico results .

Q. What are the key considerations for designing stability studies of (4-Ethynyl-2-fluorophenyl)methanamine hydrochloride under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 14 days, analyzing degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 5°C/min under nitrogen to identify decomposition thresholds .

- Light Sensitivity Testing: Expose samples to UV-Vis light (300–800 nm) and monitor photodegradation using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.